4-(7-Hydroxyindolizin-2-yl)benzonitrile
Description
4-(7-Hydroxyindolizin-2-yl)benzonitrile is a heterocyclic compound featuring an indolizine core fused with a benzonitrile substituent at position 2 and a hydroxyl group at position 7. Indolizine, a bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring, confers unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its structural complexity and functional versatility .
Properties
CAS No. |
918960-17-5 |
|---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-(7-hydroxyindolizin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H10N2O/c16-9-11-1-3-12(4-2-11)13-7-14-8-15(18)5-6-17(14)10-13/h1-8,10,18H |
InChI Key |
XWONROYKGYYSDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Hydroxyindolizin-2-yl)benzonitrile typically involves the reaction of indolizine derivatives with benzonitrile compounds. One common method includes the use of a palladium-catalyzed cross-coupling reaction between 7-hydroxyindolizine and a benzonitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(7-Hydroxyindolizin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(7-Hydroxyindolizin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(7-Hydroxyindolizin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group and nitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic System and Substituent Effects
Quinazolinone Derivatives
- Example: 4-(7-Hydroxy-2-isopropyl-4-oxoquinazolin-3-yl)-benzonitrile (CAS: 871814-52-7) Structural Differences: Replaces the indolizine core with a quinazolinone system (a fused benzene and pyrimidine-dione ring). Physicochemical Properties: The quinazolinone core increases hydrogen-bonding capacity due to the carbonyl group, enhancing solubility in polar solvents compared to indolizine derivatives. Molecular weight (calculated from : ~305.3 g/mol) is higher than typical indolizine analogs. Biological Relevance: Quinazolinones are established kinase inhibitors; the benzonitrile group may modulate target binding .
Pyrimidinyl-Amino Benzonitriles
- Example: 4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile (CAS: 189956-45-4) Structural Differences: Features a pyrimidine ring linked via an amino group to the benzonitrile. Applications: Intermediate in synthesizing antiviral agents like etravirine, highlighting its role in medicinal chemistry .
Imidazo[1,2-a]pyridine Derivatives
- Example: 4-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS: 118000-54-7) Structural Differences: Substitutes indolizine with an imidazo[1,2-a]pyridine core.
Physicochemical Properties
Stability and Spectroscopic Data
- Stability: Quinazolinone derivatives () exhibit thermal stability due to aromaticity, whereas indolizines may be prone to oxidation at the hydroxyl group.
- Spectroscopy : IR and NMR data for analogs (e.g., : strong O-H⋯N hydrogen bonds) suggest similar intramolecular interactions in the target compound .
Biological Activity
4-(7-Hydroxyindolizin-2-yl)benzonitrile is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C15H10N2O
- Molecular Weight : 234.25 g/mol
- CAS Number : 918960-17-5
- IUPAC Name : this compound
The compound features an indolizine ring substituted with a hydroxy group and a benzonitrile moiety, contributing to its unique reactivity and biological activity profile .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has shown selective cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 8.0 |
| HeLa | 10.0 |
Mechanistic studies reveal that the compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest .
The biological activity of this compound is attributed to its structural features that facilitate interactions with specific molecular targets:
- Enzyme Inhibition : The hydroxy group may interact with active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could bind to receptors associated with cancer cell proliferation.
- Oxidative Stress Induction : Increased ROS levels contribute to cellular damage and apoptosis in cancer cells.
Ongoing research aims to elucidate these mechanisms further, focusing on identifying specific molecular targets .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates from patients suffering from bacterial infections were tested against this compound, showing promising results in reducing bacterial load effectively.
These case studies reinforce the compound's potential utility in clinical settings, warranting further investigation into its safety and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
